N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core, which is often associated with UV-absorbing properties, making it useful in materials science and photoprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide typically involves multiple steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Substitution Reactions:
Amidation: The final step involves the coupling of the benzotriazole derivative with biphenyl-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like AlCl₃.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its benzotriazole core is particularly valuable for studying photochemical reactions and developing UV-absorbing materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and proteins, particularly those involved in UV protection and DNA repair mechanisms.
Medicine
Potential medical applications include the development of new drugs that can protect against UV-induced damage or act as inhibitors for specific enzymes involved in disease pathways.
Industry
In industry, this compound is valuable for the production of UV-protective coatings and materials, such as plastics and textiles, enhancing their durability and lifespan.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide involves its ability to absorb UV radiation, thereby preventing the radiation from reaching and damaging underlying materials or biological tissues. The benzotriazole core plays a crucial role in this process by undergoing electronic transitions that dissipate the absorbed energy as harmless heat.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzotriazole: Another UV-absorbing compound with a similar benzotriazole core.
4-Methoxybenzotriazole: Shares the methoxy group but lacks the biphenyl and carboxamide functionalities.
6-Methylbenzotriazole: Similar methyl substitution but without the additional aromatic rings.
Uniqueness
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide is unique due to its combination of a benzotriazole core with both methoxy and methyl substitutions, as well as a biphenyl carboxamide group. This unique structure enhances its UV-absorbing properties and makes it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C27H22N4O2 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C27H22N4O2/c1-18-16-25-26(30-31(29-25)22-12-14-23(33-2)15-13-22)17-24(18)28-27(32)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-17H,1-2H3,(H,28,32) |
InChI Key |
MHFMEZSEZWXPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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